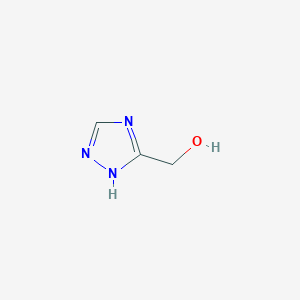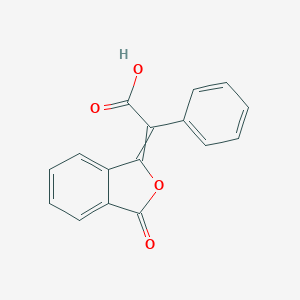
6-bromo-1H-indol-4-carboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives involves regioselective bromination processes and catalytic methods. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively (Parsons et al., 2011). Additionally, N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized efficiently via Ullmann-type intramolecular arylamination, using a CuI-K3PO4-DMF system (Melkonyan et al., 2008).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of indole derivatives have been extensively studied. Crystal structure and Hirshfeld surface analysis provide insight into hydrogen bond interactions and molecular stability. For example, an indole derivative crystallizes in the triclinic crystal system with significant hydrogen bond interactions (Geetha et al., 2017).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including aldol condensation and carbene complex formation. These reactions are pivotal for synthesizing a wide range of compounds with potential biological activities. The aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles is an effective method for synthesizing pyrroloindole-4-carboxylates (Jumina, 2010).
Aplicaciones Científicas De Investigación
Actividad antiviral
6-bromo-1H-indol-4-carboxilato de metilo: se ha identificado como un compuesto con posibles propiedades antivirales. Los derivados de este compuesto han mostrado actividad inhibitoria contra la influenza A, con un derivado que exhibe un valor de IC50 de 7,53 μmol/L y un alto índice de selectividad contra el virus CoxB3 . Esto sugiere que el compuesto podría ser un punto de partida para el desarrollo de nuevos medicamentos antivirales.
Aplicaciones antiinflamatorias y anticancerígenas
Los derivados del indol, incluyendo This compound, se han estudiado ampliamente por sus actividades antiinflamatorias y anticancerígenas . Estos compuestos pueden interactuar con diversas vías biológicas, lo que podría conducir al desarrollo de nuevas terapias para enfermedades inflamatorias y diferentes tipos de cáncer.
Efectos antimicrobianos y antituberculosos
El núcleo del indol, que está presente en This compound, es conocido por sus actividades antimicrobianas y antituberculosas . La investigación sobre los derivados del indol ha sido impulsada por la necesidad de nuevos tratamientos contra cepas resistentes de bacterias y tuberculosis.
Potencial antidiabético y antimalárico
Los derivados del indol han mostrado promesa en el tratamiento de la diabetes y la malaria . Las características estructurales de This compound lo convierten en un candidato para futuras investigaciones en estas áreas terapéuticas.
Síntesis química de inhibidores de la quimasa
This compound: se utiliza como reactivo en la síntesis de inhibidores de la quimasa . La quimasa es una enzima involucrada en la producción de angiotensina II y la degradación de la heparina unida al endotelio, lo que hace que los inhibidores de esta enzima sean posibles agentes terapéuticos para las enfermedades cardiovasculares.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a .
Propiedades
IUPAC Name |
methyl 6-bromo-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSQBKJYHWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548949 | |
| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107650-22-6 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107650-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-bromo-1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)









